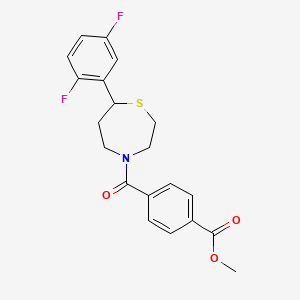

Methyl 4-(7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

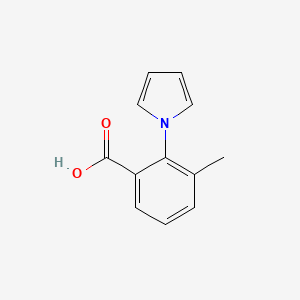

The compound is a benzoate ester with a thiazepane ring and a difluorophenyl group. Benzoate esters are often used in organic chemistry as intermediates in the synthesis of other compounds. The thiazepane ring is a seven-membered ring containing one nitrogen and one sulfur atom. Difluorophenyl groups are aromatic rings with two fluorine substitutions, which can influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoate ester group, a thiazepane ring, and a difluorophenyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, without specific information, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the ester group, the thiazepane ring, and the difluorophenyl group .Wissenschaftliche Forschungsanwendungen

Photopolymerization Applications

A study by Guillaneuf et al. (2010) introduced an alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization. This compound decomposes under UV irradiation to generate corresponding radicals, indicating potential applications of similar compounds in photopolymerization processes (Guillaneuf et al., 2010).

Friedel-Crafts Acylation of Aromatics

Research by Hwang, Prakash, and Olah (2000) described the novel Friedel–Crafts acylation of aromatics with Methyl benzoate catalyzed by trifluoromethanesulfonic acid. This method yields benzophenone derivatives, highlighting the synthetic utility of Methyl benzoate in constructing complex aromatic structures, potentially applicable to derivatives like the specified compound (Hwang, Prakash, & Olah, 2000).

Antimicrobial and Antituberculosis Activities

A study by Deng et al. (2013) on the roots of Ranunculus ternatus led to the isolation of new benzophenones with noticeable activity against Mycobacterium tuberculosis. This indicates potential antimicrobial and antituberculosis applications for benzophenone derivatives, which could extend to the research interests surrounding Methyl 4-(7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl)benzoate (Deng et al., 2013).

Photoinitiators for UV-curable Coatings

Angiolini et al. (1997) developed copolymeric systems with side-chain thioxanthone and α-aminoacetophenone moieties, acting as photoinitiators for UV-curable pigmented coatings. These findings suggest that compounds with benzoate moieties could be explored for similar applications in the development of photoinitiators (Angiolini et al., 1997).

Synthesis of Heterocyclic Systems

Terzidis et al. (2008) demonstrated the successive Michael reactions on chromone derivatives, leading to the synthesis of functionalized benzophenones. This research underscores the synthetic versatility of methyl benzoate derivatives in producing heterocyclic systems, which may relate to the applications of the compound (Terzidis et al., 2008).

Wirkmechanismus

Target of Action

The specific target of Methyl 4-(7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl)benzoate is currently unknown . Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine and feces .

Result of Action

Similar compounds have been found to have various effects, including changes in cell signaling, gene expression, and metabolic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . For example, the activity of the compound may be enhanced or inhibited by the presence of certain ions or other compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2NO3S/c1-26-20(25)14-4-2-13(3-5-14)19(24)23-9-8-18(27-11-10-23)16-12-15(21)6-7-17(16)22/h2-7,12,18H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTGNDJDXOPBQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea](/img/structure/B2446951.png)

![Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2446953.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2446954.png)

![3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one](/img/structure/B2446957.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2446966.png)

![8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446967.png)

![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2446969.png)

![1,3,5-Trimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2446970.png)